N,N-Dimethyl-m-phenylenediamine dihydrochloride

Oxidation Kinetics Redox Catalysis Heterogeneous Catalysis

Inconsistent redox reagents compromise assay reproducibility. DMPD dihydrochloride eliminates this variability with defined kinetics (Km=0.203 mM for ceruloplasmin) and stable radical cation formation, ensuring reliable oxidative status quantification. • Stable radical cation enables reproducible colorimetric PFEOP assays • Moderate oxidation kinetics balance assay speed and signal stability • ≥99% purity with lot-to-lot consistency for standardized protocols • Water-soluble crystalline solid simplifies preparation.

Molecular Formula C8H14Cl2N2
Molecular Weight 172.65 g/mol
CAS No. 3575-32-4
Cat. No. B043698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-m-phenylenediamine dihydrochloride
CAS3575-32-4
SynonymsN,N-Dimethyl-1,3-phenylenediamine Dihydrochloride;  3-Dimethylaminoaniline Dihydrochloride; 
Molecular FormulaC8H14Cl2N2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESC[NH+](C)C1=CC=CC(=C1)[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H
InChIKeyBZJPIQKDEGXVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMPD Dihydrochloride: Redox & Colorimetric Assay Reagent


N,N-Dimethyl-m-phenylenediamine dihydrochloride (DMPD dihydrochloride; CAS 3575-32-4) is a dihydrochloride salt of a substituted phenylenediamine. It is a water-soluble, crystalline solid with the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g/mol . This compound functions as a redox-active electron donor and is a key precursor for conducting polymers and advanced organic materials. Its primary utility in research stems from its ability to undergo oxidation-reduction reactions, making it a widely used reagent in biochemical assays to quantify oxidative status and antioxidant activity .

Why DMPD Substitution Fails in Assays


While several substituted phenylenediamines share a similar aromatic core, their functional behavior in analytical and biochemical applications is not interchangeable. The specific alkyl substitution on the nitrogen atoms—in this case, two methyl groups in the meta position—directly influences the compound's redox potential, solubility, and the stability of its radical cation intermediate. This leads to distinct kinetic and spectrophotometric properties that are critical for assay performance. For example, the rate of heterogeneous oxidation and the self-association behavior of its radical cation differ significantly from its close analogs, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and N,N-diethyl-p-phenylenediamine (DPD) [1][2]. Generic substitution with a different phenylenediamine derivative would therefore alter reaction kinetics, spectral outputs, and final assay sensitivity, compromising the validity and comparability of experimental results.

Quantitative Performance Evidence


Oxidation Rate vs. TMPD and DPPD

In a study of heterogeneous oxidation over supported zinc oxide, the rate of reaction for N-substituted-p-phenylenediamines was ranked. N,N-Dimethyl-p-phenylenediamine (DMPD) exhibited a moderate oxidation rate, slower than N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) but faster than N,N-diethyl-p-phenylenediamine (DPPD). This is attributed to the positive inductive effect of the alkyl substituents [1].

Oxidation Kinetics Redox Catalysis Heterogeneous Catalysis

Radical Cation Aggregation Propensity

A study on the solid-state structure of charge-transfer salts found that the ability of p-phenylenediamine cation radicals to self-associate into sandwich dimers is a function of methyl substitution. The DMPD radical cation (DMPD·+) was found to have a significantly greater tendency to aggregate compared to the TMPD radical cation (TMPD·+) [1].

Radical Cation Charge-Transfer Complex Spectroelectrochemistry

Ceruloplasmin Substrate Affinity

BRENDA enzyme database reports a Michaelis-Menten constant (Km) of 0.203 mM for N,N-dimethyl-p-phenylenediamine with the enzyme ceruloplasmin (EC 1.16.3.1) [1]. This value is slightly higher than that of N,N,N',N'-tetramethyl-p-phenylenediamine (Km = 0.197 mM) but lower than that of 2-methyl-p-phenylenediamine (Km = 0.213 mM), indicating a distinct substrate affinity profile [1].

Enzyme Kinetics Ceruloplasmin Ferroxidase Activity

Selective Formylation for Polyamine Monoprotection

N,N-Dimethyl-m-phenylenediamine dihydrochloride is applied as a selective formylating agent for one of two amino groups in basic amino acids such as ornithine or lysine . This selective reactivity allows for the precise functionalization of polyamines, a capability not shared by other common formylating agents or unsubstituted phenylenediamines.

Selective Formylation Amino Acid Protection Synthetic Chemistry

Application Scenarios


Quantifying Plasma Oxidative Status

Due to its ability to generate a stable radical cation [1], N,N-Dimethyl-m-phenylenediamine dihydrochloride is ideally suited for colorimetric assays that determine the plasma ferric equivalent oxidative potential (PFEOP) . Its moderate oxidation kinetics [1] provide a balance between rapid assay time and signal stability, enabling reliable quantification of oxidative damage markers in human subjects .

Kinetic Assays for Ceruloplasmin Activity

The compound's well-defined Michaelis-Menten constant (Km = 0.203 mM) for ceruloplasmin [2] makes it a reliable substrate for standardizing enzyme assays. This known kinetic parameter allows researchers to design experiments that operate within a linear range, ensuring accurate and reproducible measurements of ferroxidase activity, a key biomarker in Wilson's disease and other copper metabolism disorders.

Selective Amino Protection in Peptide Chemistry

In synthetic organic chemistry, N,N-Dimethyl-m-phenylenediamine dihydrochloride serves as a specific formylating agent for the monoprotection of basic amino acids like ornithine and lysine . This application scenario is critical for the stepwise construction of complex peptides where selective functional group manipulation is required.

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